1-(Methylsulfanyl)cyclopropane-1-carbaldehyde
Description
1-(Methylsulfanyl)cyclopropane-1-carbaldehyde (CAS: 1477902-38-7) is a cyclopropane derivative featuring a methylsulfanyl (-SMe) group and a carbaldehyde (-CHO) functional group attached to the strained three-membered ring. Its molecular formula is C₆H₈OS (Mol. weight: 128.19 g/mol). The cyclopropane ring introduces significant ring strain, enhancing the compound’s reactivity, particularly at the aldehyde group. This compound is utilized as a building block in organic synthesis, often serving as an intermediate for pharmaceuticals or agrochemicals due to its electrophilic aldehyde moiety and sulfur-containing substituent .
Properties
IUPAC Name |
1-methylsulfanylcyclopropane-1-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8OS/c1-7-5(4-6)2-3-5/h4H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STDVRFVMIDYUSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1(CC1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(Methylsulfanyl)cyclopropane-1-carbaldehyde typically involves the reaction of cyclopropane derivatives with sulfur-containing reagents. One common method includes the use of methylthiol and cyclopropanecarboxaldehyde under specific reaction conditions to yield the desired product . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often utilizing catalysts and controlled environments to ensure consistency and efficiency .
Chemical Reactions Analysis
1-(Methylsulfanyl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Methylsulfanyl)cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(Methylsulfanyl)cyclopropane-1-carbaldehyde exerts its effects involves interactions with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methylsulfanyl group may also participate in redox reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Research and Application Insights
- Pharmaceutical Intermediates : The aldehyde group in this compound is a key site for forming imines or hydrazones, useful in drug candidate synthesis. Its cyclopropane scaffold is prevalent in bioactive molecules (e.g., antiviral agents) .
- Catalysis : The methylsulfanyl group may act as a ligand in transition-metal catalysis, though this application is less explored compared to thioether-containing macrocycles .
Biological Activity
1-(Methylsulfanyl)cyclopropane-1-carbaldehyde, a compound with the CAS number 35120-14-0, belongs to a class of organosulfur compounds that have garnered interest due to their potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacological properties, and comparisons with similar compounds.
Chemical Structure and Properties
This compound features a cyclopropane ring substituted with a methylsulfanyl group and an aldehyde functional group. The unique structural characteristics contribute to its reactivity and interaction with biological targets.
Research on the specific mechanisms of action for this compound is limited. However, compounds with similar structures often exhibit significant biological activities, including:
- Antimicrobial Properties : Organosulfur compounds are known for their antimicrobial effects. The presence of the methylsulfanyl group may enhance the compound's interaction with microbial cell membranes, leading to cell lysis or inhibition of growth.
- Anticancer Activity : Some studies suggest that structurally related compounds can induce apoptosis in cancer cells by interacting with key cellular pathways involved in cell proliferation and survival .
Pharmacological Properties
The pharmacokinetics of this compound have not been extensively studied; however, similar compounds often demonstrate favorable properties such as:
- Metabolic Stability : Many organosulfur compounds show resistance to metabolic degradation, which may enhance their therapeutic potential.
- Bioavailability : The small molecular size and lipophilicity can facilitate absorption and distribution within biological systems.
Comparative Analysis
To understand the potential of this compound, it is essential to compare it with similar compounds. Below is a table summarizing the biological activities of selected analogs:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Antimicrobial, Anticancer | Cell membrane disruption, Apoptosis induction |
| Methylthioacetaldehyde | Antimicrobial | Inhibition of bacterial growth |
| 2-Methylthioethanol | Antioxidant | Free radical scavenging |
Case Studies
While direct case studies on this compound are sparse, analogs have been investigated for their biological effects:
- Anticancer Studies : A study explored the anticancer properties of methylthio derivatives in various cancer cell lines. Results indicated that these compounds could induce significant cytotoxicity and apoptosis compared to control treatments .
- Antimicrobial Efficacy : Research on related organosulfur compounds demonstrated effective antimicrobial activity against Gram-positive and Gram-negative bacteria. These findings suggest that this compound might exhibit similar effects due to structural similarities.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
